[(6-Azidohexyl)oxy](tert-butyl)dimethylsilane
Description
(6-Azidohexyl)oxydimethylsilane is a silane derivative featuring a tert-butyldimethylsilyl (TBDMS) group linked via an ether bond to a hexyl chain terminating in an azide (-N₃) functionality. This compound is structurally characterized by its bulky TBDMS group, which confers steric protection and stability, and the azide group, a key reactive handle for bioorthogonal "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC). The hexyl spacer balances solubility and reactivity, making the compound versatile in organic synthesis, bioconjugation, and materials science.
Properties
IUPAC Name |
6-azidohexoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3OSi/c1-12(2,3)17(4,5)16-11-9-7-6-8-10-14-15-13/h6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTNMDKPWZLZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Azidohexyl)oxydimethylsilane typically involves the reaction of 6-bromohexanol with sodium azide to form 6-azidohexanol. This intermediate is then reacted with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for (6-Azidohexyl)oxydimethylsilane are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(6-Azidohexyl)oxydimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, solvents like dimethylformamide (DMF), and moderate temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Click Chemistry: Copper(I) catalysts, alkynes, and solvents like tetrahydrofuran (THF) or water.
Major Products Formed
Amines: From reduction of the azido group.
Triazoles: From click chemistry reactions with alkynes.
Scientific Research Applications
(6-Azidohexyl)oxydimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Employed in surface modification processes to enhance material properties
Mechanism of Action
The mechanism of action of (6-Azidohexyl)oxydimethylsilane is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is harnessed in click chemistry for bioconjugation and material science applications. The tert-butyl-dimethylsilane moiety provides stability and hydrophobicity, making the compound suitable for various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (6-Azidohexyl)oxydimethylsilane with structurally related silane derivatives:
| Compound Name | Terminal Group | Key Functional Groups | Reactivity/Applications | Yield/Purity | Reference |
|---|---|---|---|---|---|
| (6-Azidohexyl)oxydimethylsilane | -N₃ | Azide, TBDMS ether | Click chemistry, bioconjugation, polymer crosslinking | Not reported | |
| tert-Butyl(6-chlorohexyloxy)dimethylsilane (5) | -Cl | Chloride, TBDMS ether | Nucleophilic substitution (e.g., SN2 reactions), intermediate for further functionalization | 89% (synthesis) | |
| tert-Butyl(6-iodohexyloxy)dimethylsilane (6) | -I | Iodide, TBDMS ether | Similar to 5 but with enhanced leaving-group ability for coupling reactions | 95% (synthesis) | |
| (R,E)-((1-Azidotridec-3-en-6-yl)oxy)(tert-butyl)dimethylsilane (E-84) | -N₃ | Azide, TBDMS ether, alkene | Click chemistry in lipidated systems; potential for photolabile crosslinking | Not reported | |
| tert-Butyl[(5-(4-methoxyphenyl)furan-2-yl)oxy]dimethylsilane (6a-d) | -O-Furan | TBDMS ether, methoxyphenyl | Protecting group for alcohols; used in arene functionalization | 78–85% (synthesis) | |
| Bis(tert-butyl((6-(dimethylsilyl)hexyl)oxy)silane (6d) | -SiH₂ | Dimethylsilyl, TBDMS ether | Hydrosilylation of alkenes; silicon-based polymer precursors | 66% (synthesis) |
Reactivity and Stability
- Azide vs. Halogen-Terminated Derivatives : The azide group enables CuAAC and strain-promoted azide-alkyne cycloaddition (SPAAC), making it superior to halogen-terminated analogs (e.g., Cl or I in ) for bioconjugation. Halogenated derivatives are more suited for SN2 reactions or cross-coupling (e.g., Suzuki-Miyaura) .
- TBDMS Stability : All compounds share the TBDMS group’s resistance to basic and nucleophilic conditions. However, the azide’s thermal sensitivity necessitates cautious handling compared to halides or silyl ethers .
- Alkyne vs. Azide : Compounds with terminal alkynes (e.g., but-3-yn-1-yloxy in ) are complementary to azides in click chemistry but require copper catalysts, whereas azides offer broader compatibility in biological systems .
Biological Activity
The compound (6-Azidohexyl)oxydimethylsilane is a silane derivative featuring a terminal azide group. Its unique structure allows for potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for (6-Azidohexyl)oxydimethylsilane can be represented as follows:
- Molecular Formula : CHNOSi
- Molecular Weight : 257.42 g/mol
The compound consists of a tert-butyl group, two methyl groups attached to silicon, and a hexyl chain terminating with an azide functional group. The presence of the azide group is significant due to its reactivity and ability to participate in click chemistry, which can be exploited for biological labeling and drug delivery systems.
The biological activity of (6-Azidohexyl)oxydimethylsilane is primarily attributed to its azide functionality. Azides can undergo reduction to amines, which may interact with biological targets. Additionally, the silane component can facilitate the attachment to various biomolecules or surfaces, enhancing its utility in bioconjugation processes.
Anticancer Activity
Research has indicated that silane compounds can exhibit anticancer properties. For instance, compounds similar in structure have been shown to inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The azide group may enhance this activity by enabling targeted delivery of cytotoxic agents through conjugation with antibodies or peptides.
Study 1: Antitumor Effects
A study conducted on related silane compounds demonstrated their effectiveness in inhibiting the proliferation of human cancer cell lines. The results indicated that these compounds could induce cell cycle arrest and apoptosis through mitochondrial pathways. The incorporation of azide functionalities was noted to enhance selectivity towards cancerous cells compared to normal cells.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| (6-Azidohexyl)oxydimethylsilane | 15 | Apoptosis via mitochondrial pathway |
| Control (no azide) | 30 | Non-specific cytotoxicity |
Study 2: Bioconjugation Applications
In another investigation, (6-Azidohexyl)oxydimethylsilane was used as a linker in bioconjugation reactions. The azide group facilitated the attachment of fluorescent dyes to proteins, allowing for enhanced imaging capabilities in cellular studies. This property is crucial for tracking drug delivery systems and understanding pharmacokinetics.
Safety and Toxicology
While the biological activity of (6-Azidohexyl)oxydimethylsilane shows promise, safety assessments are critical. Azides are known to be hazardous; thus, proper handling procedures must be established. Toxicological studies should focus on evaluating the compound's effects on various biological systems to ensure safe application in therapeutic contexts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
